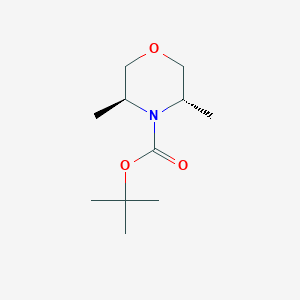![molecular formula C14H19NO B8638265 (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol CAS No. 61098-46-2](/img/structure/B8638265.png)
(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-3-[6-Methyl-6-azabicyclo[321]octan-1-yl ]phenol is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which can impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Bicyclic Core: This can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution or other methods to attach the hydroxyphenyl group to the bicyclic core.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the bicyclic core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(-)-3-[6-Methyl-6-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Wirkmechanismus
The mechanism of action of (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(m-Hydroxyphenyl)-6-azabicyclo(3.2.1)octane: Lacks the methyl group, which may affect its chemical properties and applications.
1-(p-Hydroxyphenyl)-6-methyl-6-azabicyclo(3.2.1)octane: The position of the hydroxy group is different, potentially leading to different reactivity and applications.
Uniqueness
(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61098-46-2 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
3-(6-methyl-6-azabicyclo[3.2.1]octan-1-yl)phenol |
InChI |
InChI=1S/C14H19NO/c1-15-10-14(7-3-5-12(15)9-14)11-4-2-6-13(16)8-11/h2,4,6,8,12,16H,3,5,7,9-10H2,1H3 |
InChI-Schlüssel |
CACUHZYZLDBFQG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(CCCC1C2)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6-Amino-2,3-difluorophenyl)amino]ethanol](/img/structure/B8638184.png)
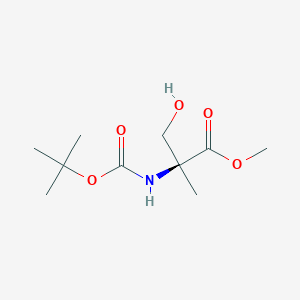
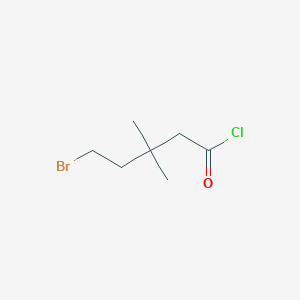
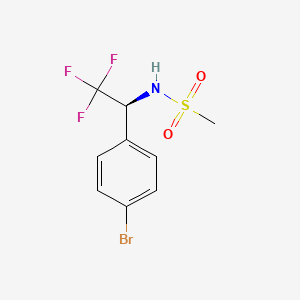
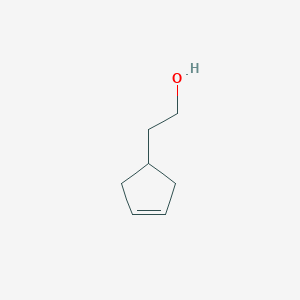
![1H-pyrrolo[2,3-b]pyridine 7-oxide 3-chlorobenzoate](/img/structure/B8638208.png)
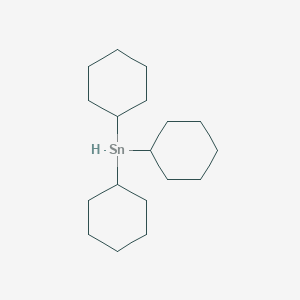
![Benzoic acid,5-methoxy-2-[(tetrahydro-2-oxo-3-furanyl)amino]-](/img/structure/B8638224.png)
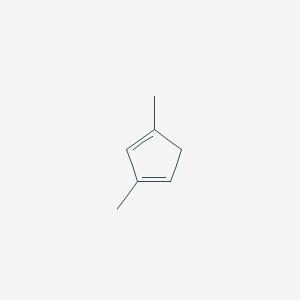
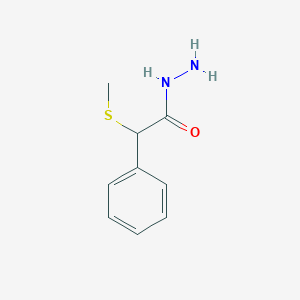
![methyl-[4-{8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene}-piperidin-1-yl]acetate](/img/structure/B8638249.png)
![5-Phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B8638251.png)
![Benzo[1,3]dioxol-5-yl-(3,5-dimethoxy-phenyl)-methanol](/img/structure/B8638281.png)
